tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate
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Overview
Description
tert-Butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate is a chemical compound with the molecular formula C11H21NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclohexene ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexene derivative. One common method involves the use of tert-butyl carbamate and a cyclohexene derivative in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Scientific Research Applications
tert-Butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate
- tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
Uniqueness
tert-Butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate is unique due to its specific structural features, such as the presence of a hydroxycyclohexene ring and a tert-butyl carbamate group.
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
XZZDHSKHOPBCIT-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=C[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC(C1)O |
Origin of Product |
United States |
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